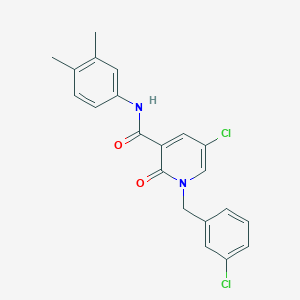

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O2/c1-13-6-7-18(8-14(13)2)24-20(26)19-10-17(23)12-25(21(19)27)11-15-4-3-5-16(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEGRRIUFOHRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301115087 | |

| Record name | 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338977-67-6 | |

| Record name | 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338977-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the dimethylphenylamine reacts with an appropriate electrophile.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridine carboxamide compounds exhibit promising anticancer properties. The specific structure of 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suggests potential activity against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.

Antimicrobial Properties

Pyridine derivatives have shown antimicrobial activity against a range of pathogens. The presence of chlorine atoms in the structure may enhance its efficacy against resistant strains of bacteria and fungi. In vitro studies are needed to evaluate the spectrum of antimicrobial activity for this specific compound.

Neuroprotective Effects

Research into similar compounds has suggested neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the inhibition of neuroinflammatory processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyridine carboxamides exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicated that modifications to the chlorobenzyl group could enhance potency and selectivity for cancer cells.

Case Study 2: Antimicrobial Evaluation

In another research effort, derivatives similar to this compound were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications led to increased antibacterial activity, suggesting that this compound may be further optimized for use as an antimicrobial agent.

Case Study 3: Neuroprotection

A study focusing on neuroprotective agents found that pyridine-based compounds could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other pyridinecarboxamide derivatives, differing in substituents and dihydro-oxo positioning. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Position of Chlorobenzyl Substitution

- Electronic effects differ slightly due to the chloro group’s position, altering dipole interactions.

N-Substituent Variations 3,4-Dimethylphenyl (target) vs. 2-(dimethylamino)ethyl () vs. 4-chlorophenyl () :

- The dimethylphenyl group increases hydrophobicity, favoring membrane permeability but reducing solubility.

Dihydro-Oxo Positioning

Molecular Weight and Purity The target compound has a higher molecular weight (394.27 g/mol) compared to (368.26 g/mol) , likely due to the bulkier 3,4-dimethylphenyl group.

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, commonly referred to as compound 338977-67-6, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activities based on various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

- Molecular Formula : C21H18Cl2N2O2

- Molar Mass : 401.29 g/mol

- Density : 1.36 g/cm³ (predicted)

- Boiling Point : 589.6 °C (predicted)

- pKa : 12.35 (predicted)

Research indicates that this compound may interact with various biological pathways, particularly those related to cancer and cellular signaling. Notably, it has been studied for its potential to inhibit the WNT/β-catenin signaling pathway, which is crucial in many cancers.

Key Findings

- WNT/β-catenin Pathway Inhibition : The compound has been shown to inhibit the binding of Dishevelled (DVL) proteins to Frizzled receptors, thereby blocking WNT signaling. This inhibition is significant as dysregulation of this pathway is associated with tumor progression and chemoresistance in colorectal cancer cells .

- Anticancer Activity :

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

Biological Activity Summary

The biological activity of this compound suggests its potential as an anticancer agent through multiple mechanisms:

- Inhibition of Tumor Growth : Effective against various cancer cell lines.

- Induction of Apoptosis : Through ROS production.

- Targeting Key Signaling Pathways : Particularly WNT/β-catenin involved in tumorigenesis.

Q & A

Q. What statistical methods are suitable for analyzing substituent effects on bioactivity (if applicable)?

- Methodology : Apply QSAR models using descriptors like Hammett constants or logP. While direct bioactivity data is absent, ’s framework for analyzing protist/mammalian cell data can be adapted .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.